molecular formula C17H16N4O2 B8602843 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No. B8602843
M. Wt: 308.33 g/mol
InChI Key: LUPYMBAQGKCIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C17H16N4O2/c1-11-4-2-5-13(18-11)10-20-14-6-3-7-15(21(22)23)16(14)17(19-20)12-8-9-12/h2-7,12H,8-10H2,1H3

InChI Key

LUPYMBAQGKCIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250 mL round bottom flask was charged with 1,4-dioxane/H2O (150 mL/30 mL). The flask was cooled to 0° C. and vacuum was applied for 20 minutes. A 500 mL round bottom flask was charged with cyclopropylboronic acid (Preparation C, 15.90 g, 185.1 mmol), 3-bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (Preparation C, 25.71 g, 74.06 mmol), K2CO3 (40.94 g, 296.2 mmol), palladium acetate (0.4988 g, 2.222 mmol) and sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate (2.278 g, 4.443 mmol). The flask was evacuated and back filled with nitrogen three times. The cold degassed dioxane/H2O mixture was added to the 500 mL flask, which was evacuated and back filled with argon 5 times. The reaction mixture was heated at reflux for 5 hours under argon. The reaction mixture was cooled to ambient temperature, filtered through a pad of Celite, and the filter pad was washed with H2O (100 mL) and EtOAc (300 mL). The aqueous layer with extracted with EtOAc. The combined organic phases were dried (Na2SO4) and concentrated under reduced pressure. The resulting solid was dissolved in DCM and washed with saturated NaHCO3 aqueous solution. The organic phase was dried (Na2SO4) and concentrated under reduced pressure to give a dark colored residue, which was dissolved in DCM (30 mL) and silica gel (50 g) was added. The DCM was removed under reduced pressure. The crude product absorbed by silica gel was loaded onto a column of silica gel and the column was eluted with EtOAc/hexanes (1:1). The fractions containing product were concentrated under reduced pressure to provide the product (22.1 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
25.71 g
Type
reactant
Reaction Step Two
Name
Quantity
40.94 g
Type
reactant
Reaction Step Two
Quantity
0.4988 g
Type
catalyst
Reaction Step Two
Quantity
2.278 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (10.0 g, 28.8 mmol), cyclopropylboronic acid (6.2 g, 72.0 mmol), palladium acetate (0.2 g, 0.9 mmol), triphenylphosphine (0.5 g, 1.7 mmol) and potassium carbonate (15.9 g, 115.2 mmol) were added to a mixture of H2O (50 mL) and toluene (50 mL) in a 250 mL round bottomed flask equipped with mechanical stirring, a thermal couple, a reflux condenser and a static pressure N2 line. The solution was degassed by sparging with N2 for 15 minutes and then heated with stirring under N2 at 90° C. for 18 hours. The solution was cooled to ambient temperature, treated with activated carbon, filtered through Celite®, and the filter cake was rinsed with toluene (100 mL). The filtrate was partitioned using a reparatory funnel and after extraction of the organic phase with H2O (2×50 mL) the organic layer was concentrated to dryness. The crude product was triturated with isopropyl alcohol (50 mL). The solids were collected by vacuum filtration, washed with heptane and dried under vacuum to afford 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (6.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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